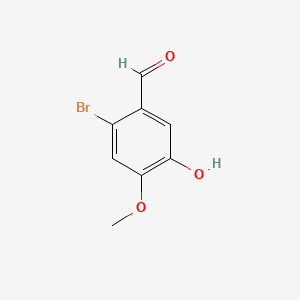

2-Bromo-5-hydroxy-4-methoxybenzaldehyde

Descripción

Historical Context and Discovery in Chemical Literature

The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde has been documented in chemical literature, with methods developed from readily available precursors. One notable synthetic route starts from veratraldehyde. researchgate.net In this process, veratraldehyde is first subjected to bromination to produce the intermediate, 2-bromo-4,5-dimethoxybenzaldehyde (B182550). researchgate.netsunankalijaga.org Subsequently, a selective hydrolysis of the methoxy (B1213986) group at the 5-position is carried out to yield the final product, this compound. researchgate.net This selective demethylation highlights a key chemical challenge that was overcome to access this specific isomer. The structure of the compound has been confirmed using modern analytical techniques such as ¹H-NMR, IR, and mass spectrometry. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2973-59-3 nih.govchemsynthesis.com |

| Molecular Formula | C₈H₇BrO₃ yikanghuagong.comnih.gov |

| Molecular Weight | 231.04 g/mol yikanghuagong.com |

| Appearance | White to light yellow powder or crystal |

Significance in Organic Synthesis and Medicinal Chemistry

The strategic placement of functional groups on the this compound ring makes it a highly valuable precursor in multi-step organic syntheses. The presence of both a bromine atom and a hydroxyl group enhances its reactivity and allows for a variety of coupling and substitution reactions. chemimpex.com

A paramount application of this compound is its role as a key starting material in the total synthesis of Galanthamine (B1674398). yikanghuagong.com Galanthamine is an acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. The synthesis of such complex and medicinally important natural products underscores the strategic importance of this compound as a building block.

Beyond its use in natural product synthesis, this aldehyde is employed in the creation of novel drug candidates. chemimpex.com Its structural features can be leveraged to design molecules with enhanced biological activity and specificity for various therapeutic targets. chemimpex.com Researchers also utilize it in the formulation of dyes and pigments. chemimpex.com

Table 2: Synthesis of this compound from Veratraldehyde

| Step | Reactants/Reagents | Product | Yield |

|---|---|---|---|

| Bromination | Veratraldehyde | 2-bromo-4,5-dimethoxybenzaldehyde | - |

Overview of Current Research Landscape and Future Directions

The current research landscape for this compound remains active, driven by its established utility and potential for new applications. Ongoing research focuses on its use as an intermediate in the development of new pharmaceuticals and agrochemicals. chemimpex.com Market analysis reports indicate a continued demand for this compound, suggesting a stable and potentially growing area of chemical industry and research. prof-research.com

Future research is likely to explore several promising avenues. These include the development of more efficient and sustainable synthetic routes to this compound itself. Furthermore, its application in the synthesis of novel heterocyclic compounds and other complex molecular architectures for medicinal chemistry is an area of continuous investigation. The unique electronic and steric properties conferred by its substituents may also lead to its use in the development of new materials with tailored properties, such as advanced polymers or coatings with improved thermal stability and chemical resistance. chemimpex.com As the fields of drug discovery and materials science advance, the versatility of this compound is expected to secure its role as a critical component in the chemist's synthetic toolbox.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYSXUDLJOFNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346880 | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-59-3 | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 2-bromo-5-hydroxy-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Hydroxy 4 Methoxybenzaldehyde and Its Analogs

Retrosynthetic Analysis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis starting from simpler, commercially available precursors. The primary disconnection points are the carbon-bromine (C-Br) bond and the phenolic hydroxyl group.

The target molecule can be conceptually disconnected at the C-Br bond via a functional group interconversion (FGI), suggesting an electrophilic aromatic substitution (bromination) reaction on a suitably activated aromatic ring. The hydroxyl group can be seen as the result of a deprotection step, specifically the demethylation or hydrolysis of a methoxy (B1213986) group.

This leads to the intermediate 2-bromo-4,5-dimethoxybenzaldehyde (B182550) . This intermediate is a key precursor, as its synthesis is well-established. Further retrosynthetic analysis of this intermediate points towards veratraldehyde (3,4-dimethoxybenzaldehyde) as a logical starting material. Veratraldehyde is an inexpensive and readily available compound that possesses the required aldehyde and methoxy functionalities, with the aromatic ring activated for electrophilic substitution. The synthesis, therefore, hinges on the regioselective bromination of veratraldehyde followed by the selective hydrolysis of the methoxy group at the 5-position.

Classical Synthetic Routes to this compound

Classical approaches to synthesizing this compound primarily rely on a sequential strategy involving bromination and demethylation of veratraldehyde derivatives.

The most common starting material for this synthesis is veratraldehyde. researchgate.net The process begins with the formation of an intermediate, 2-bromo-4,5-dimethoxybenzaldehyde, by reacting veratraldehyde with a brominating agent. researchgate.netsunankalijaga.org This intermediate contains the core structure of the target molecule, with the exception of the hydroxyl group at the 5-position, which exists as a methoxy group. This precursor is then carried forward to the subsequent hydrolysis step.

The key transformation in the synthesis is the regioselective introduction of a bromine atom onto the aromatic ring of veratraldehyde. researchgate.net This is achieved through an electrophilic aromatic substitution reaction. sunankalijaga.org The two methoxy groups on the veratraldehyde ring are ortho-, para-directing and activating, guiding the incoming electrophile (bromonium ion, Br+) to one of the available ortho or para positions. The position ortho to the 4-methoxy group and meta to the 3-methoxy group (C2 position) is sterically and electronically favored for substitution, leading to the formation of 2-bromo-4,5-dimethoxybenzaldehyde. researchgate.net

A similar strategy involving nitration can be used to synthesize the analogous compound 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667) from veratraldehyde. researchgate.net However, for the target compound, bromination is the required step. An alternative to using hazardous liquid bromine is the in-situ generation of bromine from potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in a medium like glacial acetic acid. sunankalijaga.org This method is considered a safer and more environmentally friendly approach. sunankalijaga.orgchemicalbook.com

| Starting Material | Brominating Agent | Solvent/Catalyst | Intermediate Product | Yield | Reference |

|---|---|---|---|---|---|

| Veratraldehyde | Br₂ | Not specified | 2-bromo-4,5-dimethoxybenzaldehyde | Not specified | researchgate.net |

| Veratraldehyde | KBrO₃ / HBr (47%) | Glacial Acetic Acid | 2-bromo-4,5-dimethoxybenzaldehyde | 82.03% | sunankalijaga.orgsunankalijaga.org |

The final step in the classical synthesis is the selective hydrolysis (or demethylation) of the methoxy group at the 5-position of the 2-bromo-4,5-dimethoxybenzaldehyde intermediate to yield the target compound. researchgate.net This conversion is crucial for obtaining the final phenolic hydroxyl group. A notable method involves using concentrated sulfuric acid in the presence of a molar quantity of methionine . researchgate.net The methionine is proposed to facilitate the selective hydrolysis by forming a multiple hydrogen-bonded association complex, which makes the cleavage of the methyl group from the 5-position methoxy ether more favorable. researchgate.net This selective reaction yields this compound with a high yield of 85.0%. researchgate.net

Novel and Green Synthesis Approaches

Recent efforts in chemical synthesis focus on developing methodologies that are safer, more environmentally benign, and more efficient.

In the context of synthesizing this compound and its intermediates, "green" approaches primarily target the hazardous bromination step. The use of molecular bromine (Br₂) is often avoided due to its high toxicity and reactivity. sunankalijaga.orgchemicalbook.com

A prominent green alternative is the use of potassium bromate (KBrO₃) as an oxidizing agent in an acidic medium (HBr) to generate bromine in situ. sunankalijaga.orgchemicalbook.com This method avoids the direct handling of liquid bromine and proceeds under mild conditions, such as room temperature. sunankalijaga.org The reaction involves the electrophilic aromatic substitution of veratraldehyde to produce 2-bromo-4,5-dimethoxybenzaldehyde. sunankalijaga.org Studies on scaling up this procedure have shown variable but generally good yields, demonstrating its potential for larger-scale synthesis. sunankalijaga.org

| Veratraldehyde Mass (grams) | Yield of 2-bromo-4,5-dimethoxybenzaldehyde (%) | Reference |

|---|---|---|

| 0.5 | 21.63% | sunankalijaga.org |

| 1.0 | 82.03% | sunankalijaga.org |

| 2.0 | 69.38% | sunankalijaga.org |

| 3.0 | 69.84% | sunankalijaga.org |

This approach represents a significant improvement in the safety and environmental profile of the synthesis of the key intermediate required for producing this compound.

Stereoselective and Regioselective Synthesis of Substituted Benzaldehydes

The synthesis of substituted benzaldehydes, such as this compound, often requires precise control over the placement of functional groups on the aromatic ring, a concept known as regioselectivity. Various strategies have been developed to achieve this. One approach involves directed ortho-metalation, where a directing group on the benzene (B151609) ring guides the deprotonation and subsequent reaction with an electrophile to a specific adjacent position. For instance, a method for a one-pot synthesis of ortho-substituted benzaldehyde (B42025) derivatives utilizes an in-situ generated alpha-amino alkoxide to direct metalation. liberty.edu This tandem reaction approach avoids the costly and time-consuming isolation of intermediates. liberty.edu

Another powerful technique is the transition metal-catalyzed cross-coupling reaction. A two-step, one-pot procedure has been developed that employs a stable aluminum hemiaminal as a protected aldehyde intermediate. This intermediate is suitable for subsequent cross-coupling with organometallic reagents, allowing for the synthesis of a variety of alkyl and aryl substituted benzaldehydes. researchgate.netrug.nl This method is particularly advantageous as it is fast and can be adapted for the synthesis of radiolabeled aldehydes for applications like Positron Emission Tomography (PET). rug.nlacs.org The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity and yield. For example, iridium-catalyzed ortho C-H alkylations of aromatic aldehydes have been shown to produce ortho-methyl benzaldehydes in yields ranging from 37-73%. researchgate.net

Catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde dimethyl acetal (B89532) and a soft Lewis acid catalyst like zinc chloride is another method for preparing functionally substituted benzaldehydes. core.ac.uk The reaction proceeds under relatively mild conditions, and the catalyst does not form strong complexes with the aldehyde or other functional groups, simplifying product isolation. core.ac.uk

Derivatization Strategies of this compound

Schiff bases are a significant class of compounds synthesized from the condensation reaction of a primary amine with a carbonyl compound. This compound can serve as the carbonyl component in this reaction. The synthesis typically involves refluxing the aldehyde with a chosen amine in an alcohol solvent, such as ethanol (B145695).

| Aldehyde Reactant | Amine Reactant | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-bromo-2-methoxybenzaldehyde (B189313) | 2-hydroxybenzohydrazide (B147611) | 95% Ethanol | Not specified | nih.gov |

| 5-Bromo-2-Hydroxy Benzaldehyde | Aniline | Ethanol | Not specified | researchgate.net |

| 5-bromo salicylaldehyde (B1680747) | 2-(4-aminophenyl)ethan-1-ol | Ethanol | 78% | nih.gov |

The synthesis of halogenated benzaldehyde derivatives can be achieved through various methods, including direct halogenation of a substituted benzaldehyde or by using a halogenated precursor. For instance, 2-bromo-5-hydroxybenzaldehyde (B121625) can be synthesized from 3-hydroxybenzaldehyde (B18108) by direct bromination. In a typical procedure, 3-hydroxybenzaldehyde is dissolved in dichloromethane (B109758) and heated, followed by the slow addition of bromine. The reaction mixture is stirred overnight, and the product is precipitated by cooling, resulting in a 63% yield. chemicalbook.com

Further halogenation can introduce other halogen atoms onto the aromatic ring. A patented method describes the preparation of 2-bromo-5-chlorobenzaldehyde (B66733) from 3-chlorobenzaldehyde. google.com The process involves adding the starting material to concentrated sulfuric acid, cooling the system, and adding N-bromosuccinimide (NBS) in batches. The reaction is maintained at a controlled temperature before being heated to completion. This method has been shown to produce the desired product with purities ranging from 95.3-98% and yields from 77.2-90.6%. google.com

| Starting Material | Reagents | Product | Purity | Yield | Reference |

|---|---|---|---|---|---|

| 3-hydroxybenzaldehyde | Bromine, Dichloromethane | 2-bromo-5-hydroxybenzaldehyde | Not specified | 63% | chemicalbook.com |

| 3-chlorobenzaldehyde | N-bromosuccinimide, Concentrated Sulfuric Acid | 2-bromo-5-chlorobenzaldehyde | 98% | 90.6% | google.com |

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important precursors in flavonoid biosynthesis and are typically synthesized via the Claisen-Schmidt condensation reaction. ijarsct.co.inresearchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). ijarsct.co.inrjlbpcs.com An analog of the title compound, 2-bromo-4,5-dimethoxybenzaldehyde, can be utilized in this synthesis to produce corresponding chalcone (B49325) derivatives.

The general procedure involves mixing the substituted benzaldehyde with a substituted acetophenone in the presence of a base, such as sodium hydroxide (B78521), often in an ethanol solution. ijarsct.co.in A green chemistry approach involves grinding the reactants together with a solid base, which can reduce reaction times and the need for solvents. researchgate.netrjlbpcs.com For example, various bromochalcone derivatives have been synthesized by condensing 4-bromoacetophenone with different methoxy-substituted benzaldehydes using a grinding technique. researchgate.net The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization from ethanol. rjlbpcs.com Yields for such reactions can be quite high, with some reported chalcone syntheses achieving yields between 75-90%. nih.gov

| Aldehyde Reactant | Acetophenone Reactant | Catalyst/Base | Method | Reported Yield | Reference |

|---|---|---|---|---|---|

| p-methoxy benzaldehyde | p-bromo acetophenone | Sodium hydroxide | Grinding | 88% | rjlbpcs.com |

| 2,4 di-chlorobenzaldehyde | 4-methoxyacetophenone | Sodium hydroxide | Grinding | 75% | rjlbpcs.com |

| Various benzaldehydes | Various acetophenones | Dilute ethanolic sodium hydroxide | Solution phase | >50% for most compounds | nih.gov |

The hydroxyl group is often protected during multi-step syntheses to prevent it from undergoing unwanted reactions. The benzyl (B1604629) group is a commonly used protecting group for hydroxyls due to its chemical robustness. nih.gov The most frequent method for introducing a benzyl group is the Williamson ether synthesis. nih.govjeeadv.ac.in

In this procedure, the hydroxyl-containing compound, such as this compound, is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov A strong base, typically sodium hydride (NaH), is added to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Benzyl bromide (BnBr) is then added, and the alkoxide displaces the bromide ion in an SN2 reaction to form the benzyl ether. nih.gov The reaction is typically started at 0°C and allowed to warm to room temperature. nih.gov After the reaction is complete, it is quenched and the product is extracted and purified. nih.gov While effective, this method uses a strong base; alternative methods are available for substrates that may be sensitive to such conditions. nih.gov

Yield Optimization and Purity Considerations in Synthesis

Optimizing the yield and ensuring the purity of the final product are critical aspects of chemical synthesis. For the synthesis of substituted benzaldehydes, several factors can be adjusted to improve the outcome. The choice of catalyst, solvent, and reaction temperature can significantly impact the yield. acs.org

In a one-pot reduction/cross-coupling strategy for synthesizing substituted benzaldehydes, an optimization table shows that using Pd(PtBu3)2 as a catalyst with DIBAL-H as a reducing agent in toluene (B28343) can lead to yields as high as 87%. researchgate.netacs.org The rate of addition of reagents, such as the organolithium coupling partner, can also be controlled to minimize side reactions. rug.nlacs.org For instance, adding phenyllithium (B1222949) over an hour using a syringe pump is specified in one optimized procedure. rug.nl

Purification is essential to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is a common method for purifying substituted benzaldehydes. acs.org In the synthesis of 2-bromo-5-hydroxybenzaldehyde, the crude product precipitated from the reaction mixture is collected by filtration and washed with a cold solvent mixture to remove impurities. chemicalbook.com A subsequent purification by flash column chromatography can yield the final product as a colorless oil with high purity. chemicalbook.com The purity of the product is often confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. liberty.eduacs.org

| Reaction Type | Key Optimization Parameters | Purification Method | Resulting Yield/Purity | Reference |

|---|---|---|---|---|

| Reduction/Cross-Coupling | Catalyst: Pd(PtBu3)2, Reductant: DIBAL-H, Solvent: Toluene | Column Chromatography | up to 87% yield | researchgate.netacs.org |

| Bromination | Slow dropwise addition of Bromine, controlled temperature (35-38°C) | Filtration and washing with cold solvent | 63% yield | chemicalbook.com |

| Demethylation | Reaction time and temperature (3h at 25°C) | Flash Column Chromatography | 90.9% yield | chemicalbook.com |

| Halogenation | Batch addition of NBS, temperature control (≤15°C then 28°C) | Post-treatment and purification | 90.6% yield, 98% purity | google.com |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for confirming the arrangement of substituents on the aromatic ring.

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton.

The spectrum is characterized by several key resonances:

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.7-10.2 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy. In a closely related benzylated derivative, this proton was observed at 10.16 ppm. googleapis.com

Aromatic Protons (Ar-H): The benzene (B151609) ring contains two protons. Due to their different positions relative to the substituents, they appear as two distinct singlets. The proton at position 3 (H-3) and the proton at position 6 (H-6) typically resonate in the aromatic region of δ 6.8-7.5 ppm. For example, in a derivative where the hydroxyl group is protected, these protons are observed as singlets at 7.03 ppm and 7.40 ppm. clockss.org

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. It is typically found between δ 5.0-6.0 ppm but can exchange with deuterium (B1214612) in deuterated solvents like D₂O, causing the signal to disappear, which is a useful method for its identification.

Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group give rise to a sharp singlet, typically appearing around δ 3.9 ppm. googleapis.comclockss.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Assignments Note: The following table is a representative compilation based on typical values and data from closely related structures. Exact values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (H-1') | 9.7 - 10.2 | Singlet (s) | 1H |

| Aromatic (H-3) | 7.3 - 7.5 | Singlet (s) | 1H |

| Aromatic (H-6) | 6.9 - 7.1 | Singlet (s) | 1H |

| Hydroxyl (OH) | 5.0 - 6.0 | Broad Singlet (br s) | 1H |

| Methoxy (OCH₃) | ~ 3.9 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Key signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, appearing significantly downfield around δ 191 ppm. clockss.org

Aromatic Carbons: The six carbons of the benzene ring resonate in the δ 110-160 ppm region.

The carbons directly attached to oxygen (C-4 and C-5) are found further downfield (δ 147-156 ppm). clockss.org

The carbon bonded to the bromine atom (C-2) is typically found around δ 114-120 ppm.

The carbon bearing the aldehyde group (C-1) resonates near δ 126 ppm. clockss.org

The two carbons bonded to hydrogen (C-3 and C-6) appear at higher fields within the aromatic region (δ 113-116 ppm). clockss.org

Methoxy Carbon (-OCH₃): The carbon of the methoxy group gives a characteristic signal in the upfield region, typically around δ 56.5 ppm. clockss.orgsci-hub.se

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and Assignments Note: The following table is a representative compilation based on typical values and data from closely related structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 191 |

| Aromatic (C-4) | ~ 155 |

| Aromatic (C-5) | ~ 147 |

| Aromatic (C-1) | ~ 126 |

| Aromatic (C-6) | ~ 116 |

| Aromatic (C-3) | ~ 115 |

| Aromatic (C-2) | ~ 114 |

| Methoxy (OCH₃) | ~ 56.5 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 | Medium, often two bands |

| Aldehyde (C=O) | C=O Stretch | 1670 - 1695 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600 and ~1500 | Medium to Strong |

| Ether (-OCH₃) | C-O Stretch | 1200 - 1275 | Strong |

| Phenol (B47542) | C-O Stretch | 1150 - 1250 | Strong |

| Bromo-Aromatic | C-Br Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns. The nominal molecular weight of this compound is approximately 231 g/mol .

A key feature in the mass spectrum is the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 230 and 232, respectively. This distinctive isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to analyze volatile and semi-volatile organic compounds. In the GC-MS analysis of this compound, the compound is first separated on a gas chromatography column before entering the mass spectrometer.

The resulting mass spectrum shows the molecular ion peaks and several fragment ions. Common fragmentation pathways for this molecule include the loss of a hydrogen atom (M-1), a methyl group (M-15, m/z 215/217), a formyl radical (M-29, m/z 201/203), or the bromine atom (M-79/81).

Interactive Data Table: Key Peaks in the Mass Spectrum

| m/z Value | Proposed Fragment | Notes |

| 230 / 232 | [C₈H₇BrO₃]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 229 / 231 | [C₈H₆BrO₃]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 201 / 203 | [C₇H₆BrO₂]⁺ | Loss of a formyl radical ([M-CHO]⁺) |

| 186 / 188 | [C₆H₃BrO₂]⁺ | Further fragmentation |

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

While this compound is a known precursor in the synthesis of more complex molecules that have been subjected to X-ray diffraction analysis, a comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a publicly available single-crystal X-ray structure for the title compound itself. nih.gov Therefore, detailed crystallographic data such as unit cell dimensions, space group, and specific intermolecular packing arrangements for this specific molecule are not available in the current body of research.

Crystal Structure of this compound Derivatives

The precise arrangement of atoms in the solid state is determined through single-crystal X-ray diffraction. A notable example is the crystal structure of N′-(2-Bromo-5-hydroxy-4-methoxybenzylidene)-3,5-dihydroxybenzohydrazide methanol (B129727) monosolvate, a Schiff base derivative of this compound. In this derivative, the title compound co-crystallizes with a molecule of methanol. nih.gov The crystal structure reveals the intricate packing of the molecules in the unit cell.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| N′-(2-Bromo-5-hydroxy-4-methoxybenzylidene)-3,5-dihydroxybenzohydrazide methanol monosolvate | Monoclinic | P2₁/n | 11.4157(19) | 16.279(3) | 9.3738(16) | 90 | 100.210(3) | 90 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The stability of the crystal lattice is significantly influenced by non-covalent interactions between adjacent molecules. In the crystal structure of N′-(2-bromo-5-hydroxy-4-methoxybenzylidene)-3,5-dihydroxybenzohydrazide methanol monosolvate, extensive intermolecular hydrogen bonds are observed. nih.gov The methanol solvent molecule plays a key role in linking symmetry-related molecules through O—H⋯O and N—H⋯O hydrogen bonds. nih.gov Furthermore, additional intermolecular O—H⋯O hydrogen bonds contribute to the formation of a robust three-dimensional network. nih.gov The hydrogen atoms attached to two of the oxygen atoms (O2 and O5) are disordered over two positions, with both positions participating in these intermolecular hydrogen bonding interactions. nih.gov

In a related compound, 2-bromo-5-hydroxybenzaldehyde (B121625), intermolecular bonding is established through hydrogen bonds that link the hydroxyl and carbonyl groups, with an O⋯O distance of 2.804 (4) Å. researchgate.netresearchgate.net These interactions result in the formation of zigzag chains of molecules. researchgate.netresearchgate.net

| Interaction Type | Donor-H···Acceptor | Distance (Å) |

| Hydrogen Bond | O—H···O | 3.101 (4) |

| Hydrogen Bond | N—H···O | 2.984 (4) |

Dihedral Angle Analysis and Molecular Conformation

For the related molecule 2-bromo-5-hydroxybenzaldehyde, the aldehyde group is twisted by 7.1 (5)° with respect to the aromatic ring. researchgate.netresearchgate.net This twisting is a notable feature of its molecular conformation. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Spectroscopy

Computational methods are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.

Ab Initio Quantum Mechanical Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to study compounds structurally similar to this compound. For instance, the geometry of 2-bromo-5-hydroxybenzaldehyde in its isolated state has been investigated using the molecular orbital Hartree-Fock method. researchgate.netresearchgate.net These calculations provide a theoretical model of the molecule's structure, which can then be compared with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that has been applied to study the properties of benzaldehyde (B42025) derivatives. mdpi.com In the study of 2-bromo-5-hydroxybenzaldehyde, DFT calculations were performed to compare the theoretically predicted geometry with the experimentally determined crystal structure. researchgate.netresearchgate.net This comparative approach helps in understanding the influence of the crystalline environment on the molecular structure.

Semi-empirical Molecular Orbital Calculations

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a computationally less expensive alternative to ab initio and DFT methods. asianpubs.org These methods are particularly useful for larger molecules. For example, semi-empirical molecular orbital calculations have been used to investigate the electronic properties of Schiff base derivatives of related bromo-hydroxy-methoxy-benzaldehydes. asianpubs.org These studies often focus on analyzing the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the reactivity and electronic transitions within the molecule. asianpubs.org

Advanced Applications and Research Prospects of 2 Bromo 5 Hydroxy 4 Methoxybenzaldehyde

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic importance of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde in organic synthesis lies in its capacity to serve as a crucial precursor for intricate molecules. chemimpex.com The interplay of its functional groups allows for a wide range of chemical transformations, making it an essential component in the synthesis of high-value chemical entities, particularly in the pharmaceutical industry. chemimpex.com

One of the most notable applications of this compound is its use as a starting material in the total synthesis of Galanthamine (B1674398). tcichemicals.com Galanthamine is a well-known acetylcholinesterase (Ache) inhibitor used in the management of Alzheimer's disease. The synthesis of this complex alkaloid is a challenging multi-step process, and the specific structure of this compound provides a critical foundational scaffold. Its chemical architecture is essential for constructing the intricate fused-ring system characteristic of Galanthamine. Research has led to the development of pilot-scale processes for Galanthamine synthesis that utilize this key intermediate, highlighting its industrial relevance. tcichemicals.com

Beyond its role in alkaloid synthesis, this compound is a valuable precursor in broader pharmaceutical development and drug discovery efforts. It serves as a reactant in the preparation of a variety of investigational agents. chemimpex.comchemicalbook.com For instance, it is employed in the synthesis of molecules designed as inhibitors of Bcl-XL, a protein involved in apoptosis regulation, which is a key target in cancer therapy. Furthermore, it is a building block for creating inhibitors of phosphodiesterase-4 (PDE4), an enzyme targeted for treating inflammatory conditions, and for developing compounds that inhibit the growth of prostate cancer cells. chemicalbook.com

Biological Activity and Pharmacological Investigations of Derivatives

The core structure of this compound is a valuable template for generating derivatives with diverse pharmacological activities. By chemically modifying its functional groups, researchers have developed new classes of compounds and investigated their potential as therapeutic agents.

Schiff bases, which are formed by the condensation of a primary amine with an aldehyde, are a class of compounds known for their wide range of biological activities, including antibacterial effects. mediresonline.orgresearchgate.net Derivatives synthesized from substituted hydroxybenzaldehydes have demonstrated notable antimicrobial properties. For example, Schiff bases derived from the structurally similar 5-Bromo-2-hydroxybenzaldehyde, when complexed with transition metals like Copper(II), Cobalt(II), and Nickel(II), have been screened for activity against bacteria such as Escherichia coli and Bacillus subtilis. researchgate.net Studies on these metal complexes indicated that they exhibit good antibacterial activities. researchgate.net Similarly, copper(II) complexes of Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) have been tested against Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus, with some complexes showing better antimicrobial activity than the Schiff base ligand alone. mdpi.com This body of research suggests that Schiff base derivatives of this compound are promising candidates for the development of new antibacterial agents. ijmrsti.com

Derivatives of bromophenols, which share the core structure of this compound, have been a focus of anticancer research. nih.govmdpi.com In one study, a series of new methylated and acetylated bromophenol derivatives were synthesized and evaluated for their anticancer properties. mdpi.com The research found that specific compounds derived from this class of molecules could inhibit the viability of cancer cells and trigger apoptosis, a form of programmed cell death. mdpi.com The findings from this research highlight the potential of these compounds in oncology.

Table 1: Anticancer Activity of Selected Bromophenol Derivatives

| Compound | Cell Line | Activity |

|---|

Natural and synthetic bromophenols are known for their biological functions, including significant antioxidant activity. nih.gov Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous chronic diseases. nih.gov Researchers have synthesized various benzylic acid-derived bromophenols and evaluated their antioxidant potential using several bioanalytical methods, such as DPPH• and ABTS•+ radical scavenging assays. nih.gov The antioxidant capacities of these bromophenol derivatives were compared against standard antioxidants, demonstrating their potential to neutralize free radicals and reduce oxidative stress. nih.gov

Table 2: Comparison of Antioxidant Activity (Radical Scavenging)

| Compound Type | Assay | Finding |

|---|---|---|

| Benzylic acid-derived bromophenols | DPPH• Scavenging | Found to be effective DPPH• scavengers. nih.gov |

| Benzylic acid-derived bromophenols | ABTS•+ Scavenging | Found to be effective ABTS•+ scavengers. nih.gov |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase Inhibition)

While direct studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available research, its primary significance in this area lies in its role as a key precursor for the synthesis of known enzyme inhibitors. Notably, this compound is utilized in the synthesis of galanthamine, a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. medchemexpress.com Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key mechanism for treating cognitive decline.

The synthesis of galanthamine from this compound underscores the compound's importance in the development of neurologically active pharmaceuticals. The process leverages the specific arrangement of functional groups on the benzaldehyde (B42025) ring to construct the complex alkaloid structure of galanthamine.

Materials Science Applications

Detailed research on the specific applications of this compound within materials science is limited in currently accessible scientific literature.

Specific studies detailing the incorporation of this compound into polymers and coatings have not been identified in a review of available research. While vanillin (B372448) and its derivatives are generally explored for creating renewable polymers, the direct use of this particular brominated compound is not well-documented. psu.edumdpi.comktu.eduresearchgate.net

There is currently no readily available scientific information that details the use of this compound for the enhancement of chemical resistance or thermal stability in materials.

Biochemical Research Applications

This compound is classified as a biochemical reagent, indicating its potential use in life science research. medchemexpress.com However, specific examples of its application as a reagent in biochemical assays for the direct study of enzyme activity or metabolic pathways are not extensively detailed in the current body of scientific literature. Its utility in this context is more broadly as a building block for creating more complex molecules for biological investigation.

Natural Product Synthesis and Analog Development

A significant application of this compound is in the total synthesis of natural products and the development of their analogs. Its pre-functionalized aromatic ring makes it an attractive starting material for constructing complex molecular architectures.

The most prominent example is its use as a key intermediate in the synthesis of galanthamine. This natural product, an alkaloid, possesses a challenging tricyclic structure. Synthetic routes have been developed that utilize this compound to introduce the necessary functionalities that are elaborated through subsequent reactions to form the complete galanthamine scaffold. This application is a clear demonstration of its value in synthetic organic chemistry for accessing biologically active natural products. Additionally, the compound is noted as an intermediate in the synthesis of other pharmaceutical agents, such as methyldopa. mdpi.com

Analytical Methods for Research Grade 2 Bromo 5 Hydroxy 4 Methoxybenzaldehyde

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For this specific compound, a technical grade with a purity of at least 90% as determined by HPLC is commercially available. nih.gov

The method is highly valued for its sensitivity and accuracy in detecting and quantifying impurities. In a typical setup for a substituted benzaldehyde (B42025), a reverse-phase HPLC method would be employed. This involves a nonpolar stationary phase and a polar mobile phase.

Illustrative HPLC Parameters:

| Parameter | Typical Value | Purpose |

| Column | C18 (Octadecylsilyl) | Nonpolar stationary phase for reverse-phase chromatography. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Polar solvent system to elute the compound and impurities. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Detects aromatic compounds based on their absorbance of UV light. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Temperature | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |

The resulting chromatogram displays peaks corresponding to this compound and any impurities. The purity is calculated by comparing the area of the main peak to the total area of all peaks.

Gas Chromatography (GC) for Purity and Composition Analysis

Gas Chromatography (GC) is another powerful chromatographic technique used for separating and analyzing volatile compounds. For this compound, which has a boiling point of approximately 280°C, GC is a suitable method for purity assessment. avantorsciences.com Several chemical suppliers guarantee a purity of greater than 97.0% as determined by GC. avantorsciences.comtcichemicals.comtcichemicals.com

In GC analysis, the sample is vaporized and injected into a column. Separation occurs as the compound interacts with the stationary phase. The composition is analyzed as the components exit the column and are detected. GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the main compound and any impurities based on their mass spectra. nih.gov

Typical GC Parameters:

| Parameter | Typical Value | Purpose |

| Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Injector Temp. | ~250°C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 250°C) | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds; MS provides structural information. |

The purity is determined from the GC chromatogram by integrating the peak areas, similar to HPLC analysis.

Titration Analysis for Quantitative Determination

Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, a neutralization titration is employed to determine its purity, with some suppliers specifying a minimum purity of 97.0% by this method. avantorsciences.com

This analysis leverages the acidic nature of the phenolic hydroxyl group (-OH) on the benzene (B151609) ring. The compound is dissolved in a suitable solvent and titrated with a standardized strong base, such as sodium hydroxide (B78521) (NaOH). The endpoint, where all the acidic protons have been neutralized, can be determined using a colorimetric indicator or potentiometrically.

Titration Analysis Details:

| Component | Description |

| Analyte | This compound |

| Titrant | Standardized solution of a strong base (e.g., 0.1 M NaOH) |

| Reaction | Ar-OH + NaOH → Ar-O⁻Na⁺ + H₂O |

| Endpoint Detection | Potentiometric titration or a pH indicator that changes color in the appropriate pH range. |

The purity is calculated based on the volume of titrant required to reach the equivalence point, the concentration of the titrant, and the initial mass of the sample.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions. rochester.edulibretexts.org It is particularly useful in syntheses involving this compound to determine when the starting materials have been consumed and the product has formed. libretexts.orgrsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting material(s) and a "cospot" containing both the reaction mixture and the starting material. rochester.edulibretexts.org The plate is then developed in a suitable solvent system (mobile phase). The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction's progress. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction lane. libretexts.org

For compounds similar in structure, such as 2-Bromo-5-hydroxy-4-methoxybenzenemethanol, a mobile phase of petroleum ether and ethyl acetate (B1210297) (90:10) has been used, yielding a specific retention factor (Rf) value. mdpi.comresearchgate.net A similar solvent system could be optimized for monitoring reactions involving this compound.

TLC Reaction Monitoring Parameters:

| Parameter | Description | Example |

| Stationary Phase | Silica gel plate | A polar adsorbent. |

| Mobile Phase | A mixture of nonpolar and polar solvents | Hexane:Ethyl Acetate (e.g., 7:3 ratio). irjmets.com |

| Visualization | UV lamp (254 nm) or chemical stain | Aromatic compounds are often UV-active. rochester.edu |

| Analysis | Comparison of Rf values of starting material, product, and reaction mixture spots. | The product spot will have a different Rf value than the reactant spot. |

Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways and Catalytic Systems

The pursuit of more efficient, selective, and high-yielding synthetic routes to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is a central theme in ongoing research. Current methods provide a solid foundation, but future explorations are likely to focus on novel catalytic systems and reaction conditions.

One established synthesis involves the bromination and subsequent hydrolysis of veratraldehyde. researchgate.net In this process, 2-bromo-4,5-dimethoxybenzaldehyde (B182550) is first synthesized from veratraldehyde via bromination. researchgate.net The subsequent hydrolysis of the 5-position methoxy (B1213986) group is achieved using concentrated sulfuric acid in the presence of methionine to yield the final product with a reported yield of 85.0%. researchgate.net

Future research may focus on replacing harsh reagents like concentrated sulfuric acid and exploring milder, more selective catalysts. For instance, research on related bromophenols has utilized iron filings as a catalyst for bromination in acetic acid, a method that could be adapted and optimized. mdpi.com Furthermore, modern synthetic strategies such as metal-halogen exchange reactions, which have been successfully used for isomers like 4-bromo-2-methoxybenzaldehyde, could offer alternative pathways. google.com The use of organometallic reagents like isopropyl magnesium chloride followed by formylation represents a promising avenue for developing new, highly selective syntheses. google.com

Another potential pathway involves the demethylation of 2-bromo-5-methoxybenzaldehyde. chemicalbook.com Research has demonstrated that boron tribromide in dichloromethane (B109758) can effectively cleave the methyl ether to yield the desired hydroxyl group, achieving a yield of over 90%. chemicalbook.com Optimizing this process with alternative demethylating agents could further enhance its efficiency and applicability. The use of ionic liquids as catalysts, as demonstrated in the synthesis of the isomer 4-hydroxyl-2-methoxybenzaldehyde, presents an eco-friendly and potentially high-yield alternative to traditional methods. google.com

Table 1: Comparison of Synthetic Precursors and Reagents

| Starting Material | Key Reagents | Intermediate Compound | Final Product | Reference |

|---|---|---|---|---|

| Veratraldehyde | Bromine, Methionine, Sulfuric Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | This compound | researchgate.net |

| 2-Bromo-5-methoxybenzaldehyde | Boron tribromide, Dichloromethane | Not applicable | 2-Bromo-5-hydroxybenzaldehyde (B121625) | chemicalbook.com |

This table is interactive and allows for sorting and filtering of data.

Structure-Activity Relationship (SAR) Studies of Derivatives for Enhanced Biological Activity

This compound serves as a valuable scaffold for generating derivatives with potential therapeutic applications. It is recognized as a key reactant in the synthesis of various pharmaceutical agents, including inhibitors for PDE4, Bcl-XL, and prostate cancer cell growth, as well as anti-inflammatory agents. chemicalbook.com Future research will undoubtedly focus on systematic Structure-Activity Relationship (SAR) studies to optimize these biological activities.

SAR studies involve synthesizing a library of related compounds by modifying specific functional groups of the parent molecule and evaluating how these changes affect their biological potency and selectivity. For derivatives of this compound, key modifications could include:

Alkylation or Acylation of the Hydroxyl Group: Converting the phenol (B47542) into an ether or ester could modulate the compound's lipophilicity, membrane permeability, and metabolic stability.

Modification of the Aldehyde Group: The aldehyde can be converted into other functional groups such as an oxime, hydrazone, or alcohol, or used in reductive amination reactions to introduce diverse amine substituents. These changes can significantly impact binding interactions with biological targets. nih.gov

Alteration of the Aromatic Substitution Pattern: Synthesizing analogs with different halogen atoms (e.g., chlorine) or relocating the existing substituents could probe the steric and electronic requirements for optimal activity.

Studies on related natural bromophenols have shown that methylation and acetylation of their derivatives can lead to compounds that trigger apoptosis in leukemia cells, highlighting the potential for discovering potent anticancer agents through such modifications. mdpi.comresearchgate.net

Computational Design and Predictive Modeling for Novel Analogs

Computational chemistry offers powerful tools to accelerate the discovery of novel analogs with desired properties, reducing the time and cost associated with exhaustive laboratory synthesis and screening. Future research on this compound and its derivatives will increasingly leverage these in silico methods.

Techniques such as Density Functional Theory (DFT) and Hartree-Fock methods can be used to model the electronic structure and geometry of the molecule. researchgate.netresearchgate.net Such calculations have been used to compare the crystal structure of the related 2-bromo-5-hydroxybenzaldehyde with its theoretically predicted geometry for the isolated molecule. researchgate.netresearchgate.net

For designing novel analogs, predictive modeling can be employed to:

Perform Virtual Screening: Docking studies can predict how different derivatives bind to the active site of a target protein (e.g., an enzyme or receptor), helping to prioritize the synthesis of compounds with the highest predicted affinity.

Calculate Molecular Properties: Computational methods can predict key physicochemical properties like solubility, lipophilicity (logP), and bioavailability, as well as quantum chemical properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net These predictions help in designing molecules with better drug-like characteristics.

Guide SAR Studies: By building Quantitative Structure-Activity Relationship (QSAR) models, researchers can identify the key molecular features that correlate with biological activity, providing a rational basis for the design of more potent and selective compounds.

Applications in Advanced Materials and Nanotechnology

The unique chemical structure of this compound makes it a candidate for applications beyond pharmaceuticals, particularly in the fields of material science and nanotechnology. chemimpex.com The aromatic ring, coupled with reactive hydroxyl, aldehyde, and bromo functional groups, allows it to serve as a versatile building block for functional materials.

In material science, the compound could be incorporated into polymers or coatings to enhance properties such as thermal stability and chemical resistance, which are valuable in the electronics and automotive industries. chemimpex.com The phenolic and aldehyde functionalities allow for polymerization reactions, potentially leading to the creation of novel resins or specialty polymers with tailored characteristics.

While specific applications in nanotechnology are still emerging, several potential directions can be envisioned:

Functionalized Nanoparticles: The molecule could act as a capping agent or ligand to stabilize metal or metal oxide nanoparticles. The functional groups could then be used to attach other molecules, such as targeting agents for biomedical applications or catalysts.

Molecular Electronics: Aromatic compounds are fundamental to molecular electronics. Derivatives of this compound could be investigated for their electrical conductivity or as components in molecular switches or sensors.

Precursors for Fluorescent Materials: The core structure is related to other aromatic aldehydes that form the basis of fluorescent dyes and probes. Research could explore the synthesis of derivatives with extended conjugation to produce materials with interesting photophysical properties for use in imaging or organic light-emitting diodes (OLEDs).

Development of Sustainable and Eco-friendly Synthesis Methodologies

In line with the global push for green chemistry, a significant future trend will be the development of sustainable and environmentally friendly methods for synthesizing this compound. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key areas for developing greener synthesis include:

Use of Greener Solvents: Replacing chlorinated solvents like dichloromethane, which is commonly used in bromination reactions, with more benign alternatives. chemicalbook.com

Catalytic Processes: Shifting from stoichiometric reagents (which are consumed in the reaction) to catalytic methods. The use of solid catalysts like iron could reduce waste compared to reagents used in solution. mdpi.com

Alternative Energy Sources: Exploring the use of microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing byproducts.

Use of Ionic Liquids: As demonstrated in the synthesis of a related isomer, ionic liquids can serve as reusable, non-volatile catalysts and reaction media, offering a significant environmental advantage over traditional organic solvents. google.com

By focusing on these principles, future research can make the production of this compound not only more efficient but also more aligned with the goals of sustainable chemical manufacturing.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-3-hydroxy-4-methoxybenzaldehyde |

| 2-bromo-4,5-dimethoxybenzaldehyde |

| 2-Bromo-5-hydroxybenzaldehyde |

| 2-bromo-5-methoxybenzaldehyde |

| 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde |

| 4-bromo-2-methoxybenzaldehyde |

| 4-hydroxyl-2-methoxybenzaldehyde |

| Boron tribromide |

| Bromine |

| Dichloromethane |

| Isopropyl magnesium chloride |

| m-anisaldehyde |

| m-hydroxybenzaldehyde |

| Methionine |

| Sulfuric acid |

Q & A

Q. What are the primary safety protocols for handling 2-bromo-5-hydroxy-4-methoxybenzaldehyde in laboratory settings?

- Methodological Answer : This compound is classified under EU regulations as a skin sensitizer (R43) and toxic to aquatic life (R51/53) . Key safety measures include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 15 minutes and consult an ophthalmologist .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions (e.g., methoxy at C4, hydroxyl at C5, bromo at C2) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for synthetic applications) .

- Mass Spectrometry (MS) : Confirm molecular weight (CHBrO; theoretical MW: 231.04) .

Q. What synthetic routes are feasible for derivatives of this compound?

- Methodological Answer : The aldehyde and hydroxyl groups enable reactions such as:

- Schiff Base Formation : React with amines (e.g., 4-methoxyaniline) in methanol at room temperature to form imine linkages, as demonstrated in analogous bromo-hydroxy-methoxybenzaldehyde derivatives .

- Electrophilic Substitution : Bromine at C2 directs further substitution to meta/para positions, useful for synthesizing coordination complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.